molecular formula C18H15NO B1453137 4-(3,4-Dimethylbenzoyl)isoquinoline CAS No. 1187167-14-1

4-(3,4-Dimethylbenzoyl)isoquinoline

Cat. No. B1453137
M. Wt: 261.3 g/mol
InChI Key: LGWWIZAPONXZND-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylbenzoyl)isoquinoline is an organic compound with the molecular formula C18H15NO . It has a molecular weight of 261.32 g/mol . The compound is also known by its IUPAC name (3,4-dimethylphenyl)(4-isoquinolinyl)methanone .


Molecular Structure Analysis

The molecular structure of 4-(3,4-Dimethylbenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The InChI code for the compound is 1S/C18H15NO/c1-12-7-8-14(9-13(12)2)18(20)17-11-19-10-15-5-3-4-6-16(15)17/h3-11H,1-2H3 .


Physical And Chemical Properties Analysis

4-(3,4-Dimethylbenzoyl)isoquinoline is a colorless liquid at room temperature . It is classified as a weak base .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel isoquinoline derivatives have been synthesized, showing significant vasodilatory activity , which could be relevant for cardiovascular research (Zhang San-qi, 2010). This suggests potential applications in developing therapeutics for vascular diseases.

  • Research on isoquinoline derivatives also includes studies on analgesic and anti-inflammatory effects , indicating that synthetic analogs of isoquinoline alkaloids could be promising agents for modulating dopamine and serotonergic systems, showing cardioprotective, antiproliferative, and analgesic activities (Khilola A. Rakhmanova et al., 2022).

Chemical Synthesis and Characterization

  • Isoquinoline compounds have been synthesized and characterized, revealing their fluorescent properties suitable for biomedical applications as fluorescent markers (N. Galunov et al., 2003). This highlights the potential of these compounds in imaging and diagnostic applications.

  • Intramolecular reactions involving isoquinoline derivatives have been explored, leading to the efficient synthesis of complex molecules, such as 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones, demonstrating the utility of these compounds in organic synthesis and drug discovery (J. Zhong et al., 2020).

Insecticidal Properties

  • Some isoquinoline derivatives have been evaluated for their toxicological activity against agricultural pests , indicating their potential as insecticides. This research contributes to the development of new, possibly more environmentally friendly pest control agents (E. A. Bakhite et al., 2022).

properties

IUPAC Name

(3,4-dimethylphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-7-8-14(9-13(12)2)18(20)17-11-19-10-15-5-3-4-6-16(15)17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWWIZAPONXZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylbenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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